molecular formula C10H17Cl2N3 B8135772 1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

Cat. No. B8135772
M. Wt: 250.17 g/mol
InChI Key: IYFONUWJQSYDQV-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride” is a derivative of tetrahydroquinazoline . Tetrahydroquinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .


Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives is usually based on the cyclocondensation of various guanidine derivatives with aldehydes and ketones . In a recent study, α-aminoamidines were used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .


Molecular Structure Analysis

The molecular formula of “1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride” is C10H17Cl2N3. The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroquinazoline derivatives are mainly based on the cyclocondensation of various guanidine derivatives with aldehydes and ketones .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride” is 250.2. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Mechanism of Action

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Future Directions

The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . This opens up further opportunities for their functionalization and potential use in the development of new therapeutic agents .

properties

IUPAC Name

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFONUWJQSYDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

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